Product packaging for 6-Iodo-9-pentofuranosyl-9h-purine(Cat. No.:CAS No. 14426-53-0)

6-Iodo-9-pentofuranosyl-9h-purine

Cat. No.: B13994436
CAS No.: 14426-53-0
M. Wt: 378.12 g/mol
InChI Key: UNZAHOOMFIAZES-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Nucleoside Analogues in Medicinal Chemistry

Purine nucleoside analogues are a cornerstone of modern pharmacology. These molecules are structurally similar to the natural purines, adenosine (B11128) and guanosine, which are fundamental components of DNA and RNA. By mimicking these natural building blocks, purine nucleoside analogues can interfere with essential cellular processes such as nucleic acid synthesis and repair. This interference is the basis for their use as anticancer and antiviral agents. nih.govnih.gov For instance, by inhibiting enzymes involved in DNA replication, these analogues can selectively target rapidly dividing cancer cells. nih.gov Their ability to be incorporated into viral DNA or RNA can also halt the replication of viruses. The therapeutic landscape is populated with numerous purine nucleoside analogues that have significantly improved patient outcomes in oncology and virology.

Overview of Halogenation in Nucleoside Modification

Halogenation, the introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) into a molecule, is a powerful strategy in medicinal chemistry to modulate the biological activity and chemical properties of nucleoside analogues. The introduction of a halogen can alter the size, lipophilicity, and electronic distribution of the nucleoside. This can lead to enhanced binding to target enzymes, improved metabolic stability, or altered mechanisms of action. In the context of purine nucleosides, halogenation at the C6 position of the purine ring is of particular interest as it provides a reactive handle for further chemical modifications. byu.edu

Contextualizing 6-Iodo-9-pentofuranosyl-9H-purine within Nucleoside Research

Within the family of halogenated purine nucleosides, this compound stands out as a versatile synthetic intermediate. The iodine atom at the C6 position is an excellent leaving group, making this compound a highly reactive precursor for a variety of cross-coupling reactions. acs.org This reactivity allows for the introduction of a wide range of functional groups at this position, leading to the synthesis of diverse libraries of novel purine nucleoside analogues. These new compounds can then be screened for a multitude of biological activities, furthering the discovery of new therapeutic leads. The enhanced reactivity of the 6-iodo derivative compared to its chloro and bromo counterparts makes it a preferred substrate in many synthetic schemes. byu.eduacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IN4O4 B13994436 6-Iodo-9-pentofuranosyl-9h-purine CAS No. 14426-53-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-(6-iodopurin-9-yl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZAHOOMFIAZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)I)N=CN2C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290076
Record name 6-iodo-9-pentofuranosyl-9h-purine
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URL https://comptox.epa.gov/dashboard/DTXSID10290076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14426-53-0
Record name NSC66384
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66384
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-iodo-9-pentofuranosyl-9h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 6 Iodopurine Nucleoside Reactivity and Metabolism

Kinetic Studies of SNAr Reactions of 6-Halopurine Nucleosides

The reactivity of 6-halopurine nucleosides in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their chemical utility. The nature of the halogen substituent at the C6 position significantly influences the rate and outcome of these reactions.

Comparative Reactivity Profiles of Halogen Substituents

Kinetic studies have been instrumental in elucidating the comparative reactivity of various 6-halopurine nucleosides, including the 6-iodo derivative. These studies involve reacting the nucleosides with different nucleophiles and measuring the reaction rates to establish a reactivity order.

Research has shown that the reactivity of 6-halopurine nucleosides in SNAr reactions does not always follow the typical trend observed for other aromatic systems (F > Cl > Br > I). nih.gov Instead, the reactivity order is highly dependent on the nature of the nucleophile and the reaction conditions.

For instance, in reactions with certain nucleophiles like butylamine (B146782) in acetonitrile (B52724), the displacement reactivity order is F > Br > Cl > I. mdpi.com A similar trend of F > Cl ≈ Br > I is observed with methanol (B129727) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile. mdpi.com With potassium thiocetate in dimethyl sulfoxide, the order is F > Br > I > Cl. mdpi.com

However, a notable exception arises with weakly basic aromatic amines like aniline (B41778). In the absence of an acid catalyst, the reactivity order is inverted to I > Br > Cl > F. This highlights the unique reactivity of the 6-iodopurine (B1310063) nucleoside under these specific conditions. The reaction with aniline is observed to be autocatalytic, with a significant induction period for the iodo and fluoro analogs. The addition of trifluoroacetic acid (TFA) as a catalyst eliminates this induction period and reverts the reactivity order to F > I > Br > Cl.

These findings underscore that 6-iodopurine nucleosides are excellent substrates for certain SNAr reactions, particularly with specific nucleophiles, and their reactivity can be modulated by the reaction conditions. nih.gov

Table 1: Comparative Reactivity of 6-Halopurine Nucleosides in SNAr Reactions

Nucleophile/ConditionsReactivity Order
BuNH₂/MeCNF > Br > Cl > I
MeOH/DBU/MeCNF > Cl ≈ Br > I
-SCOCH₃/DMSOF > Br > I > Cl
Aniline/MeCN (no acid)I > Br > Cl > F
Aniline/TFA/MeCNF > I > Br > Cl

Cellular Processing and Intracellular Activation Pathways

For a nucleoside analog like 6-iodo-9-pentofuranosyl-9H-purine to exert a biological effect, it must first enter the cell and then be converted into its active form, typically a nucleotide triphosphate. This process involves a series of steps, including transport across the cell membrane, phosphorylation by cellular kinases, and potential biotransformation by other enzymes.

Role of Cellular Kinases in Nucleoside Phosphorylation

The initial and often rate-limiting step in the intracellular activation of nucleoside analogs is their phosphorylation to the corresponding nucleoside monophosphate. nih.gov This reaction is catalyzed by a group of enzymes known as nucleoside kinases. nih.gov For purine (B94841) nucleoside analogs, adenosine (B11128) kinase is a key enzyme involved in this initial phosphorylation step.

While direct studies on the phosphorylation of this compound are limited, the general understanding of purine nucleoside analog metabolism suggests that it would be a substrate for a cellular kinase. The efficiency of this phosphorylation can be a critical determinant of the compound's subsequent biological activity. The phosphorylation of purine nucleosides by deoxycytidine kinase, for example, has been shown to be regulated by cellular nucleotide pools. nih.gov

Enzymatic Biotransformation of Nucleoside Analogs

Once inside the cell, nucleoside analogs can undergo various enzymatic transformations. researchgate.net These biotransformations can lead to activation, inactivation, or the formation of different metabolites with distinct biological activities. For 6-halopurine nucleosides, a key transformation can be the conversion to other purine derivatives.

For instance, it is plausible that this compound could be enzymatically converted to 6-mercaptopurine (B1684380) ribonucleoside. This is significant because 6-mercaptopurine is a well-known inhibitor of purine synthesis and interconversion. caymanchem.com The subsequent phosphorylation of 6-mercaptopurine ribonucleoside would lead to the formation of 6-thioinosine 5'-monophosphate, a potent inhibitor of several enzymes in the purine biosynthetic pathway. nih.govjenabioscience.com This metabolic conversion represents a potential pathway for the bioactivation of 6-iodopurine nucleoside.

Nucleoside Transport Mechanisms

Due to their hydrophilic nature, nucleosides and their analogs require specialized transporter proteins to cross the cell membrane. There are two major families of nucleoside transporters in mammalian cells: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). elifesciences.orgmdpi.com

ENTs facilitate the bidirectional movement of nucleosides down their concentration gradient, while CNTs are sodium-dependent transporters that can move nucleosides against a concentration gradient. nih.gov Both purine and pyrimidine (B1678525) nucleosides are substrates for these transporters. Therefore, it is highly probable that this compound, as a purine nucleoside analog, is transported into cells via one or more of these transporter proteins. The specific transporter(s) involved and the efficiency of transport would be crucial factors in determining the intracellular concentration and, consequently, the biological effects of the compound.

Biological Activities and Molecular Mechanisms of Action

Antiviral Activities and Mechanisms

Purine (B94841) analogs are a well-established class of antiviral agents. The structural similarity of 6-Iodo-9-pentofuranosyl-9h-purine to natural purine nucleosides allows it to interfere with viral replication processes.

Inhibition of Viral Polymerases and Nucleic Acid Synthesis

The primary antiviral mechanism of many nucleoside analogs lies in their ability to be recognized by viral enzymes, particularly polymerases, which are crucial for the replication of the viral genome. Once phosphorylated within the host cell, these analogs can be incorporated into the growing DNA or RNA chains. The presence of the iodine atom at the 6-position of the purine ring can disrupt the normal base-pairing interactions, leading to premature chain termination or the introduction of mutations into the viral genome. This ultimately inhibits the production of viable new virus particles.

Interference with Viral Replication Cycles

Beyond the direct inhibition of nucleic acid synthesis, purine analogs can interfere with various other stages of the viral replication cycle. This can include the inhibition of enzymes involved in the synthesis of nucleotide precursors, thereby depleting the pool of available building blocks for viral replication. While specific studies on this compound are not extensively documented, the evaluation of related 6-substituted purine ribonucleosides has been a strategy in the search for novel antiviral agents.

Anticancer Activities and Cellular Pathways

The anticancer potential of purine analogs is rooted in their ability to selectively target the rapid proliferation characteristic of cancer cells. These compounds can disrupt the synthesis of DNA and RNA, which is essential for cell division, and can trigger programmed cell death, or apoptosis, in malignant cells.

Disruption of DNA/RNA Synthesis and Chain Termination

Similar to their antiviral mechanism, the anticancer activity of 6-iodopurine (B1310063) nucleosides is largely attributed to their interference with nucleic acid synthesis. medchemexpress.commedchemexpress.com After cellular uptake, these compounds are phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of cellular DNA and RNA polymerases, competing with their natural counterparts (ATP and GTP). medchemexpress.commedchemexpress.com Incorporation of the iodinated nucleoside into a growing DNA or RNA strand can lead to chain termination, effectively halting replication and transcription. medchemexpress.commedchemexpress.com This disruption of nucleic acid synthesis is a key factor in the cytotoxic effects observed in cancer cell lines. medchemexpress.commedchemexpress.com

Induction of Apoptosis in Cancer Cell Lines

The disruption of cellular processes by 6-iodopurine nucleosides can trigger the intrinsic pathway of apoptosis. The accumulation of DNA damage and the inhibition of essential metabolic pathways can lead to the activation of pro-apoptotic proteins and the subsequent cascade of events culminating in cell death. medchemexpress.commedchemexpress.com Studies on various 6-substituted purine analogs have demonstrated their ability to induce apoptosis in different cancer cell lines. mdpi.com For instance, certain 6-substituted 9-β-d-ribofuranosyl purine analogues have shown inhibitory effects on the growth of HeLa and HL-60 cells. nih.gov

Inhibition of Key Enzymes in Cellular Metabolism

Purine analogs can also exert their anticancer effects by inhibiting key enzymes involved in cellular metabolism, particularly those in the purine biosynthesis pathway. By mimicking natural purines, these analogs can bind to the active sites of enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is a critical enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Inhibition of such enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, thereby starving the cancer cells of essential building blocks for proliferation.

Table of Research Findings on 6-Substituted Purine Analogs

Compound/AnalogCell Line(s)Observed EffectReference
6-Substituted 9-β-d-ribofuranosyl purine analoguesHeLa, HL-60Inhibition of cell growth nih.gov
6-Chloro-2-iodo-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purineLymphoid malignanciesInhibition of DNA synthesis, induction of apoptosis medchemexpress.com
6-Amino-9-[2-deoxy-β-D-ribofuranosyl]-9H-purineLymphoid malignanciesInhibition of DNA synthesis, induction of apoptosis medchemexpress.com

Impact on Cell Proliferation and Viability

The substitution at the 6-position of the purine ring significantly influences the biological activity of purine nucleoside analogs. For instance, the related compound, 6-mercaptopurine (B1684380), and its ribonucleoside derivative, 6-methylmercaptopurine (B131649) ribonucleoside, exhibit cytotoxicity in human malignant T-lymphoblasts. nih.gov Their mechanism of action involves the intracellular conversion to methylthioIMP (Me-tIMP), which inhibits the de novo synthesis of purines. nih.gov This inhibition leads to a depletion of adenine (B156593) nucleotides, a key factor in the cytotoxic effects of these compounds. nih.gov The cytotoxicity of these compounds can be partially reversed by the addition of amidoimidazole carboxamide ribonucleoside (AICAR), which bypasses the block in purine synthesis. nih.gov

Similarly, other purine nucleoside analogs are known for their broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com The anticancer mechanisms of these analogs often involve the inhibition of DNA synthesis and the induction of apoptosis, leading to a reduction in cell proliferation and viability. medchemexpress.com The presence of a halogen, such as chlorine or iodine, at the 6-position is a common feature in many synthetic purine nucleoside analogs designed for therapeutic purposes. This modification alters the electronic properties of the purine ring and its interactions with various enzymes, contributing to their cytotoxic effects.

Interactions with Purine-Metabolizing Enzymes

The metabolic fate and biological activity of purine analogs are heavily dependent on their interactions with various enzymes involved in purine metabolism. nih.gov These enzymes can either activate the analog to its cytotoxic form or mediate its detoxification.

Purine Nucleoside Phosphorylases (PNP)

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. wikipedia.orgnih.govresearchgate.net This enzyme plays a critical role in the metabolism of purine nucleosides. The activity of PNP is a crucial determinant in the efficacy of many purine analog prodrugs. Some tricyclic analogs of purine bases and their glycosides have been shown to be effective inhibitors of PNP, particularly from bacterial sources like E. coli. mdpi.com For example, 1,N6-etheno-tubercidin acts as a competitive inhibitor of E. coli PNP. mdpi.com The inhibition of PNP is a therapeutic strategy for certain T-cell related autoimmune diseases and cancers, as it can lead to the accumulation of cytotoxic purine nucleosides in T-cells. nih.govnih.gov

Kinases (e.g., 2'-deoxycytidine (B1670253) kinase)

For many purine nucleoside analogs to exert their cytotoxic effects, they must be phosphorylated to their corresponding nucleotide forms. nih.gov This phosphorylation is carried out by various nucleoside kinases. In thymocytes, distinct kinase activities for different purine nucleosides have been identified. nih.gov For example, adenosine (B11128) is primarily phosphorylated by adenosine kinase. nih.gov In contrast, deoxyguanosine and deoxyadenosine (B7792050) can be phosphorylated by deoxycytidine kinase, an enzyme with broad substrate specificity. nih.gov The efficiency of a purine analog as a substrate for these kinases is a critical factor in its activation and subsequent incorporation into nucleic acids or inhibition of key cellular enzymes, ultimately impacting cell viability. The phosphorylation of purine ribonucleosides and deoxyribonucleosides is a key activation step for many anticancer and antiviral nucleoside analogs. nih.gov

Adenosine Deaminase and Related Enzymes

Adenosine deaminase (ADA) is an enzyme that catalyzes the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. youtube.com ADA has a broad substrate specificity and can also act on other purine nucleosides. youtube.comnih.gov The interaction of purine analogs with ADA can significantly affect their therapeutic potential. Some analogs can be substrates for ADA, leading to their inactivation, while others can be inhibitors of the enzyme. nih.govnih.gov For example, the deamination of certain adenosine residues within an RNA chain is catalyzed by a type of adenosine deaminase known as ADAR (adenosine deaminase acting on RNA). nih.gov The study of substrate analogs for ADAR2 has provided insights into the enzyme's active site and mechanism. nih.gov

Glutathione (B108866) Transferases and Mercapturic Acid Pathway

The mercapturic acid pathway is a major detoxification route for a wide range of electrophilic compounds. nih.gov This pathway involves the conjugation of the electrophile with glutathione, a reaction catalyzed by glutathione transferases (GSTs). nih.gov The resulting glutathione S-conjugate is further metabolized through a series of enzymatic steps to form a mercapturic acid (an N-acetyl-L-cysteine S-conjugate), which is then excreted. nih.gov While direct evidence for the metabolism of this compound via this pathway is not prominently documented in the provided context, the chemical structure of purine analogs, particularly those with leaving groups like halogens, suggests a potential for interaction with this detoxification system.

Structure Activity Relationships Sar and Structural Biology

Influence of C6 Substituents on Biological Potency and Selectivity

The C6 position of the purine (B94841) ring is a critical determinant of biological activity. Modifications at this site can dramatically alter the compound's interaction with enzymes and receptors. For instance, the nature of the substituent at C6 can influence whether a purine derivative acts as an inhibitor or a substrate for enzymes like purine nucleoside phosphorylase (PNP). tandfonline.com

Research on various 6-substituted purine nucleosides has demonstrated that the C6 position is a key site for introducing chemical diversity to modulate biological effects. oup.comresearchgate.netscielo.org.mx Studies have shown that introducing different groups at this position can lead to compounds with a wide range of activities, including antifungal and antitumor properties. researchgate.netscielo.org.mx For example, the synthesis of 6-substituted purine ribonucleosides from 6-chloro-9-(2′,3′,5′-tri-O-benzoyl-β-D-ribofuranosyl)purine has yielded analogs with various C-substituents, highlighting the versatility of this position in drug design. oup.com

The introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity in certain cancer cell lines. imtm.cz Conversely, bulky substituents at other positions, such as C2, can be unfavorable. imtm.cz The electronic properties of the C6 substituent also play a role; for example, in the case of 6-N-aryladenosines, electron-withdrawing groups on the aryl ring can lead to higher yields in certain chemical reactions, suggesting an influence on the electronic environment of the purine core. nih.gov

Recent synthetic methodologies, such as photoredox/nickel dual catalytic cross-coupling, have enabled the late-stage functionalization of the C6 position of purine nucleosides, allowing for the direct and regiospecific installation of a variety of alkyl groups. nih.govacs.org This approach facilitates the rapid generation of diverse analogs for biological screening.

Table 1: Impact of C6-Substituents on the Biological Activity of Purine Derivatives

C6-Substituent Biological Activity/Observation Reference(s)
Chlorine Precursor for further substitutions. oup.com oup.com
Benzylthio Enhanced inhibition of H. pylori PNP compared to a chloro substituent. tandfonline.com tandfonline.com
Arylpiperazinyl Beneficial for cytotoxic activity against cancer cell lines. imtm.cz imtm.cz
Various C-substituents Synthesized from 6-chloropurine (B14466) ribonucleosides, leading to diverse analogs. oup.com oup.com
Alkyl groups Installed via late-stage functionalization, creating diverse analogs for screening. nih.govacs.org nih.govacs.org

Impact of Pentofuranosyl Ring Modifications (2', 3', 4', 5' Positions)

Modifications to the pentofuranosyl sugar ring are crucial for fine-tuning the biological properties of nucleoside analogs. The hydroxyl groups at the 2', 3', and 5' positions, as well as the 4' oxygen, are key interaction points and their modification can significantly impact potency and selectivity. nih.gov

Substitutions at the 2' and 3' hydroxyl groups can alter the affinity and selectivity of the nucleoside for its target. nih.gov The 2'-position is particularly significant. nih.gov For example, 2'-amino modified 2'-deoxy-adenosine and -inosine are accepted as substrates by some recombinant purine nucleoside phosphorylases. nih.gov The introduction of a fluorine atom at the 2' position, as seen in 2'-deoxy-2'-fluoroadenosine, also results in compounds that are recognized by these enzymes. nih.gov

The sugar moiety as a whole is important for biological activity. Studies comparing 6-substituted purines with their 9-β-D-ribofuranosyl purine analogues indicate that the presence of the sugar is critical for activities such as the inhibition of cancer cell growth. nih.gov Modifications at the 5' position, such as the introduction of a uronamide group, can confer greater selectivity and stability for ligand recognition. nih.gov

Stereochemical Considerations and Anomeric Configuration (α vs. β)

The stereochemistry of the glycosidic bond linking the purine base to the pentofuranosyl sugar is a fundamental aspect of nucleoside structure and function. Naturally occurring nucleosides typically possess the β-anomeric configuration. nih.gov However, α-anomers, though rare in nature, exhibit unique and interesting properties. nih.gov

The anomeric configuration (α or β) determines the spatial orientation of the purine base relative to the sugar, which in turn affects how the nucleoside interacts with its biological target. nih.gov While β-anomers are generally more biologically active, α-anomers can display higher selectivity for certain targets, such as tumor cells, and may be less toxic. nih.gov Additionally, α-nucleosides are often more stable against enzymatic degradation compared to their β-counterparts. nih.gov

Computational studies suggest that in solution, the α-anomers of purine nucleosides may be thermodynamically more stable than the β-anomers. nih.gov The determination of the anomeric configuration is routinely achieved using NMR spectroscopy, where the splitting pattern of the anomeric proton (H-1') is characteristic for each anomer. nih.gov For β-anomers, the anomeric proton typically shows a pseudo-triplet, while for α-anomers it appears as a quartet. nih.gov

Conformational Analysis and Molecular Recognition

The three-dimensional conformation of 6-Iodo-9-pentofuranosyl-9h-purine is a key determinant of its interaction with biological macromolecules. This conformation is defined by the puckering of the pentofuranosyl ring, the orientation around the glycosidic bond, and the conformation of the exocyclic 5'-hydroxymethyl group.

X-ray Crystallographic Studies of Purine Nucleosides

Crystallographic studies of purine nucleoside phosphorylase (PNP) in complex with various purine analogs have provided insights into the specific interactions within the enzyme's active site. tandfonline.comnih.govnih.gov These studies show how the inhibitor binds and can guide the design of more potent and selective inhibitors. For instance, the crystal structure of Helicobacter pylori PNP with 2,6-disubstituted purines revealed the details of ligand binding in the active site. tandfonline.com

Insights from NMR Spectroscopy on Molecular Conformation

NMR spectroscopy is a powerful tool for studying the conformation of nucleosides in solution, providing a more dynamic picture than the static view from X-ray crystallography. nih.govnih.gov Various NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the anomeric configuration and the preferred conformation around the glycosidic bond (syn vs. anti). nih.gov

In solution, purine nucleosides exist in a dynamic equilibrium between different conformations. nih.gov For purine nucleosides, there is often an equilibrium between the syn and anti conformations around the glycosidic bond. nih.gov The sugar ring also undergoes conformational changes, typically between the N (North) and S (South) type puckering. nih.gov The relative populations of these conformers are influenced by the nature of the purine base and the substituents on the sugar ring. nih.gov Carbon-13 NMR spectroscopy can also provide characteristic shifts that are indicative of the syn conformation in 8-substituted purine nucleosides. acs.org

Advanced Research Techniques and Methodologies

Spectroscopic Characterization (NMR, Mass Spectrometry) in Structural Elucidation

The definitive identification and structural confirmation of 6-Iodo-9-pentofuranosyl-9H-purine are accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For halogenated purine (B94841) nucleosides, including the 6-iodo derivative, comprehensive NMR analysis is crucial. Studies on related 6-halopurine 2'-deoxynucleosides have successfully used a combination of ¹H, ¹³C, and ¹⁵N NMR. nih.gov The ¹⁵N and ¹³C chemical shifts of the purine ring are particularly sensitive to the type of halogen substituent at the C6 position. nih.gov The assignment of nitrogen signals, which can be ambiguous, is often facilitated by two-dimensional techniques like the ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) method. nih.gov This allows for the correlation of protons to nitrogen atoms over two or three bonds, confirming the connectivity of the purine core and the glycosidic bond to the pentofuranosyl sugar.

Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of the compound. nih.gov Electrospray ionization (ESI) is a common technique for analyzing nucleosides, which are typically detected in the positive ion mode. uab.edu The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular mass. Further fragmentation analysis (MS/MS) can provide structural information by breaking the molecule into characteristic pieces, such as the cleavage of the glycosidic bond to yield ions corresponding to the 6-iodopurine (B1310063) base and the pentose (B10789219) sugar. nih.govbyu.edu This technique is also used in the form of Liquid Chromatography-Mass Spectrometry (LC-MS) for simultaneous separation and identification.

Table 1: Spectroscopic Data for Halogenated Purine Deoxynucleosides Note: This table presents data for the closely related 2'-deoxynucleoside derivatives as a reference for the spectroscopic environment.

Nucleoside ¹⁵N Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
6-Fluoropurine-dTR N1: 236.4, N3: 212.8, N7: 247.9, N9: 228.4 C2: 154.5, C4: 157.9, C5: 119.2, C6: 158.4, C8: 144.1
6-Chloropurine-dTR N1: 240.2, N3: 215.1, N7: 249.2, N9: 229.4 C2: 152.9, C4: 152.0, C5: 131.1, C6: 150.9, C8: 145.4
6-Bromopurine-dTR N1: 241.0, N3: 215.1, N7: 249.4, N9: 229.6 C2: 152.9, C4: 152.8, C5: 133.7, C6: 143.1, C8: 145.8
6-Iodopurine-dTR N1: 241.6, N3: 214.4, N7: 249.3, N9: 229.5 C2: 153.2, C4: 154.5, C5: 138.8, C6: 119.5, C8: 146.7

Source: Adapted from Magnetic Resonance in Chemistry, 2010. nih.gov dTR = 3',5'-di-O-p-toluoyl-2'-deoxyribosyl.

Chromatographic Purification and Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification of this compound after synthesis and for the analytical determination of its purity. nih.gov Due to the polar nature of nucleosides, reversed-phase HPLC is commonly employed. umich.edu

A typical setup involves a C18 column, which contains a nonpolar stationary phase. umich.edusigmaaldrich.com The separation is achieved by eluting the sample with a polar mobile phase, often a buffered aqueous solution mixed with an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsigmaaldrich.com A gradient elution, where the concentration of the organic solvent is gradually increased, is effective for separating the target nucleoside from starting materials, byproducts, and other impurities. researchgate.net Detection is usually performed with a UV detector, as the purine ring system has a strong chromophore that absorbs UV light at a characteristic wavelength (around 260-270 nm). sigmaaldrich.com The purity of the final product can be quantified by integrating the area of the corresponding peak in the chromatogram.

In Vitro Cellular Assays for Biological Evaluation

To investigate the potential therapeutic activity of this compound, a variety of in vitro cellular assays are conducted. These tests are designed to measure the compound's effect on living cells, particularly cancer cell lines.

The primary assessment of a potential anticancer agent involves determining its ability to inhibit cell growth or kill cancer cells. This is measured across a panel of human cancer cell lines, which may include those from various tissues such as lung (e.g., A549), liver (e.g., HepG2), breast (e.g., MDA-MB-231), and colon (e.g., COLO201). mdpi.com

The most common method to quantify this is the MTT assay. mdpi.com This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. Cells are incubated with a range of concentrations of the compound for a set period (e.g., 72 hours). mdpi.com The results are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. A lower IC₅₀ value indicates greater potency. Studies on related 6-substituted purine derivatives have shown that cytotoxic activity is highly dependent on both the substitution on the purine ring and the cell line being tested. mdpi.com

Table 2: Example of Cytotoxicity Data for Purine Derivatives against Various Cell Lines Note: This table shows representative data for related purine compounds to illustrate the assay results. Data for the specific 6-iodo compound is not provided.

Compound Cell Line IC₅₀ (µM)
Doxorubicin (Ref.) A549 (Lung) 0.04 ± 0.01
Doxorubicin (Ref.) HepG2 (Liver) 0.13 ± 0.02
Purine Derivative 1 A549 (Lung) > 100
Purine Derivative 2 HepG2 (Liver) 1.8 ± 0.3
Purine Derivative 3 SNU-1 (Gastric) 0.4 ± 0.1

Source: Adapted from Molecules, 2020. mdpi.com

Many anticancer drugs function by inducing apoptosis, or programmed cell death. An imbalance in the cellular pools of purines, which can be caused by nucleoside analogues, is a known trigger for apoptosis. nih.gov The ability of this compound to induce apoptosis is a key aspect of its biological evaluation.

This is often assessed using techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during the early stages of apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live cells but can enter dead cells. This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells. Furthermore, studies on purine nucleosides have shown they can trigger apoptosis through various mechanisms, including the activation of specific cell surface receptors (like A₃ adenosine (B11128) receptors) or by modulating the activity of enzymes involved in purine metabolism. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the electronic structure, properties, and potential interactions of this compound, complementing experimental findings.

Quantum chemical calculations are used to model the electronic structure and predict properties of molecules from first principles. For halogenated purine nucleosides, Density Functional Theory (DFT) has proven to be a highly effective method. nih.gov DFT calculations have been successfully used to predict the ¹⁵N and ¹³C NMR chemical shifts of 6-iodopurine 2'-deoxynucleoside, with results showing excellent agreement with experimental data, thus aiding in the definitive assignment of spectral signals. nih.gov These calculations can also determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and other electronic properties that govern the molecule's reactivity. arxiv.org

While DFT represents a high level of theory, semi-empirical methods like Austin Model 1 (AM1) are also employed in computational chemistry. AM1 calculations are much faster than DFT, making them suitable for initial conformational searches or for studying larger molecular systems. Although less accurate, they can provide valuable qualitative insights into molecular geometry and electronic properties.

Receptor Modeling and Ligand-Target Interactions

Understanding the interaction between a ligand like this compound and its biological receptor is fundamental to predicting its pharmacological activity. Computational modeling and experimental binding assays are key to characterizing these interactions at a molecular level.

Computational Modeling:

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar purine nucleoside analogues provide a clear framework for such investigations. Techniques like molecular docking and molecular dynamics simulations are employed to predict the binding affinity and orientation of the ligand within the active site of a target protein.

For instance, studies on other 6-substituted purine derivatives often involve modeling their interactions with enzymes such as purine nucleoside phosphorylase (PNP). rcsb.org Human PNP is a key enzyme in the purine salvage pathway and is a target for various therapeutic agents. The crystal structure of human PNP complexed with ligands like inosine (B1671953) has been resolved, providing a detailed map of the active site. rcsb.org This structural information is invaluable for in silico studies, allowing researchers to model how the iodo-substituted purine ring and the pentofuranosyl sugar moiety of this compound might fit into the binding pocket and interact with key amino acid residues.

Ligand-Target Interaction Assays:

Experimental validation of computational models is achieved through various in vitro binding assays. nih.gov These assays measure the affinity of a ligand for its receptor and can provide quantitative data on the strength of the interaction.

Saturation Binding Assays: These experiments determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity of a radiolabeled ligand to its receptor. nih.gov

Competitive Binding Assays: In these assays, the compound of interest (e.g., this compound) competes with a radiolabeled ligand of known high affinity for the same receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, providing a measure of its relative binding affinity. nih.gov

The following table summarizes the key techniques used to study ligand-target interactions:

Technique Purpose Key Parameters Determined
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a receptor.Binding energy, docking score, interaction modes (e.g., hydrogen bonds, hydrophobic interactions)
Molecular Dynamics Simulation Simulates the movement of the ligand-receptor complex over time to assess stability and conformational changes.Root Mean Square Deviation (RMSD), potential energy, interaction lifetimes
Saturation Binding Assay Quantifies the binding affinity of a radiolabeled ligand to its receptor.Equilibrium dissociation constant (Kd), maximum number of binding sites (Bmax)
Competitive Binding Assay Determines the relative binding affinity of a non-labeled ligand.Inhibitory concentration (IC50)

Biocatalytic Approaches and Whole-Cell Systems in Nucleoside Synthesis

The synthesis of nucleoside analogues like this compound can be achieved through chemical methods or, increasingly, through more sustainable and selective biocatalytic routes. Enzymes and whole-cell systems offer significant advantages in terms of stereoselectivity, regioselectivity, and milder reaction conditions.

Enzymatic Synthesis:

Purine nucleoside phosphorylases (PNPs) are key enzymes utilized in the biocatalytic synthesis of purine nucleosides. nih.gov These enzymes catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. This reversibility allows for the synthesis of novel nucleosides through a process called transglycosylation, where a sugar moiety is transferred from a donor nucleoside to a different purine base.

The enzymatic synthesis of halogenated purine nucleosides has been successfully demonstrated. For example, the ribonucleoside of 2-amino-6-chloropurine (B14584) has been prepared with high efficiency using a two-enzyme system consisting of a pyrimidine (B1678525) nucleoside phosphorylase and a purine nucleoside phosphorylase. nih.gov This approach highlights the potential for synthesizing this compound by employing 6-iodopurine as the acceptor base. The substrate specificity of PNPs can be broad, allowing for the accommodation of various substituted purines. rsc.org

Whole-Cell Systems:

Whole-cell biocatalysis presents an attractive alternative to using purified enzymes, as it eliminates the need for costly and time-consuming enzyme purification. nih.gov In this approach, microorganisms that overexpress the desired enzyme(s) are used directly as the catalyst. Co-expression of multiple enzymes, such as a purine nucleoside phosphorylase and a pyrimidine nucleoside phosphorylase, in a single bacterial host like Escherichia coli can create an efficient system for one-pot synthesis of nucleoside analogues. nih.gov

Research has shown that intact E. coli cells co-expressing these enzymes can effectively catalyze the synthesis of various purine nucleosides with high conversion yields. nih.gov The reaction conditions, including pH, temperature, and substrate concentrations, can be optimized to maximize product formation. nih.govnih.gov The use of lactose (B1674315) as an inducer for protein expression, instead of the more expensive IPTG, further enhances the cost-effectiveness of this method for industrial applications. nih.gov

The table below outlines common biocatalytic strategies for nucleoside synthesis:

Biocatalytic System Key Enzymes Reaction Type Advantages
Purified Enzymes Purine Nucleoside Phosphorylase (PNP), Pyrimidine Nucleoside PhosphorylaseTransglycosylationHigh purity of product, well-defined reaction conditions
Whole-Cell Biocatalyst Overexpressed nucleoside phosphorylases within a microbial host (e.g., E. coli)One-pot transglycosylationNo enzyme purification needed, co-factor regeneration, protection of enzymes by the cellular environment

Future Directions and Translational Research Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Stereocontrol

The development of efficient and stereoselective synthetic routes to produce 6-iodo-9-pentofuranosyl-9H-purine and its analogs is a cornerstone for advancing its research and therapeutic potential. Traditional methods for nucleoside synthesis often result in mixtures of α- and β-anomers, necessitating laborious chromatographic separations. nih.gov

Recent advancements have focused on achieving higher yields and greater stereocontrol. One promising strategy involves the use of additive-controlled asymmetric iodocyclization. nih.gov This method allows for the stereodivergent synthesis of either the α- or β-nucleoside by selecting a specific additive, such as sodium iodide (NaI) for β-nucleosides or triphenylphosphine (B44618) sulfide (B99878) (PPh₃S) for α-nucleosides. nih.gov This approach offers high yields (up to 95%) and excellent stereoselectivity. nih.gov Another innovative approach is the aromatic Finkelstein reaction, which allows for the quantitative conversion of 6-chloropurine (B14466) nucleoside derivatives to their 6-iodo counterparts at low temperatures (-50 to -40 °C). acs.org This method provides an efficient pathway to the desired 6-iodo compounds, which are more reactive substrates for subsequent cross-coupling reactions. acs.org

Future research in this area will likely focus on:

Catalyst Development: Designing new chiral catalysts to further improve the enantioselectivity and expand the substrate scope of these reactions.

Flow Chemistry: Implementing continuous flow technologies to enhance reaction efficiency, reduce reaction times, and improve safety and scalability.

Synthetic StrategyKey FeaturesPotential Advantages
Additive-Controlled Asymmetric Iodocyclization Utilizes additives like NaI or PPh₃S to direct stereochemistry. nih.govHigh yields and excellent control over α- and β-anomer formation. nih.gov
Aromatic Finkelstein Reaction Low-temperature iodination of 6-chloropurine precursors. acs.orgQuantitative conversion and production of highly reactive 6-iodo intermediates. acs.org
Metal-Catalyzed Cross-Coupling Suzuki-Miyaura reactions for C-C bond formation. acs.orgnih.govVersatile for creating a wide range of C6-substituted purine (B94841) analogs. acs.orgnih.gov

Development of New Prodrug Strategies for Improved Intracellular Delivery and Targeting

A significant challenge for nucleoside analogs, including this compound derivatives, is their delivery across the cell membrane due to their hydrophilic nature. rsc.org Prodrug strategies aim to mask the polar functional groups of the nucleoside, enhancing its lipophilicity and facilitating passive diffusion into cells. Once inside, the prodrug is metabolized to release the active compound.

Current and future prodrug strategies include:

Lipophilic Moieties: Attaching lipophilic groups, such as long-chain fatty acids or esters, to the sugar or base moiety to enhance membrane permeability.

Phosphate (B84403) Prodrugs: Utilizing approaches like the ProTide technology, where the phosphate group is masked with protecting groups that are cleaved by intracellular enzymes to release the active nucleotide.

Targeted Delivery Systems: Conjugating the nucleoside to ligands that bind to specific cell surface receptors, thereby directing the drug to target cells and minimizing off-target effects. For example, DNA dendrons have been shown to enhance cellular uptake through interactions with scavenger receptors. nih.gov Bioreducible lipidoid nanoparticles are also being explored as carriers for intracellular delivery. rsc.org

The development of photocleavable linkers offers spatiotemporal control over drug release, allowing for the activation of the nucleoside triphosphate at a specific site and time upon light irradiation. rsc.org

Deeper Elucidation of Enzyme-Nucleoside Interactions and Resistance Mechanisms

The therapeutic efficacy of nucleoside analogs is dependent on their interaction with various cellular enzymes, including kinases that phosphorylate them to their active triphosphate form, and polymerases that incorporate them into DNA or RNA. medchemexpress.commedchemexpress.com However, cancer cells can develop resistance to these drugs through various mechanisms, such as decreased activity of activating enzymes or increased expression of drug efflux pumps. tubitak.gov.tr

A deeper understanding of these interactions and resistance mechanisms is crucial for the design of more effective and durable therapies. Future research should focus on:

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structures of enzyme-nucleoside complexes. This can provide insights into the molecular basis of substrate recognition and catalysis.

Enzyme Kinetics: Studying the kinetics of phosphorylation and incorporation of this compound analogs by various enzymes to understand their activation and mechanism of action. sigmaaldrich.com

Genomic and Proteomic Profiling: Analyzing resistant cell lines to identify genetic mutations or changes in protein expression that contribute to drug resistance. This knowledge can inform the development of strategies to overcome resistance. tubitak.gov.tr

Investigating Synergistic Effects with Other Therapeutic Agents (Pre-clinical)

Combining this compound derivatives with other anticancer agents can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This can allow for lower doses of each drug, potentially reducing toxicity and overcoming drug resistance.

Pre-clinical studies should explore the synergistic potential of this compound analogs in combination with:

Other Chemotherapeutic Agents: Investigating combinations with drugs that have different mechanisms of action, such as DNA damaging agents or microtubule inhibitors.

Targeted Therapies: Combining with inhibitors of specific signaling pathways that are dysregulated in cancer, such as kinase inhibitors.

Immunotherapies: Exploring the potential of these nucleoside analogs to enhance the efficacy of immune checkpoint inhibitors or other immunomodulatory agents.

The design of novel 6,8,9-trisubstituted purine analogues is an active area of research aimed at overcoming acquired resistance mechanisms in cancer cells. tubitak.gov.tr

Application in Chemical Biology Probes and Tools for Studying Biological Systems

The reactive nature of the C6-iodo bond makes this compound an excellent building block for the development of chemical biology probes. researchgate.net These probes can be used to study a wide range of biological processes, such as DNA replication, transcription, and enzyme activity.

Applications of this compound as a chemical tool include:

Affinity-Based Probes: Attaching biotin (B1667282) or other affinity tags to the purine ring to isolate and identify binding partners of the nucleoside.

Fluorescent Probes: Incorporating fluorescent dyes to visualize the localization and dynamics of the nucleoside within cells.

Cross-linking Agents: Designing photoactivatable cross-linkers to identify proteins that interact with the nucleoside in its cellular environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Iodo-9-pentofuranosyl-9H-purine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. Key steps include:

  • Iodination : Use of iodine sources (e.g., N-iodosuccinimide) under anhydrous conditions with a catalyst like BF₃·Et₂O to target the 6-position .
  • Protecting Groups : Protecting the pentofuranosyl hydroxyl groups (e.g., acetyl or benzyl groups) to prevent side reactions during iodination .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .
    • Data Table :
ParameterValue/TechniqueReference
Yield (optimized)60-75%
Key CatalystBF₃·Et₂O
Purification MethodSilica gel chromatography

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the iodopurine proton (C6-H) downfield shift (δ 8.5–9.0 ppm) and coupling patterns to confirm substitution. Pentofuranosyl protons appear as a multiplet (δ 4.0–6.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 390–395 (exact mass depends on substituents) .
  • IR Spectroscopy : Absorbance bands for C-I stretching (~500 cm⁻¹) and glycosidic C-N bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer :

  • Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) alongside enzymatic assays to confirm bioactivity .
  • Pharmacokinetic Studies : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain discrepancies in efficacy .
  • Dose-Response Analysis : Use Hill slopes to differentiate between direct target effects and off-target interactions .
    • Case Study : Inconsistent IC₅₀ values in kinase inhibition assays may arise from solvent interactions (e.g., DMSO quenching iodine reactivity). Use lower DMSO concentrations (<1%) and confirm via isothermal titration calorimetry (ITC) .

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study iodine’s electron-withdrawing effects on glycosidic bond stability .
  • MD Simulations : Simulate solvation in water/DMSO mixtures to predict aggregation or degradation pathways .
  • pH-Dependent Studies : Use Henderson-Hasselbalch plots to model protonation states of the purine N1 and N7 positions, which influence iodine’s leaving group ability .

Q. What are the challenges in characterizing iodine’s isotopic effects in NMR and MS for this compound?

  • Methodological Answer :

  • NMR Isotope Shifts : ¹²⁷I (I = 5/2) causes splitting in ¹H/¹³C spectra. Use high-field NMR (≥600 MHz) to resolve quadrupolar broadening .
  • MS Detection : Natural iodine isotopes (¹²⁷I and ¹²⁹I) produce split peaks. Employ high-resolution MS (HRMS) with isotopic pattern analysis to confirm molecular identity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, t-tests) to identify outliers .
  • Batch Effects : Compare synthetic batches using HPLC-UV to detect impurities (>98% purity required for reliable bioactivity) .
  • Contextual Factors : Control for cell line variability (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentrations in kinase assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.